3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride
CAS No.: 477313-09-0
Cat. No.: VC0004507
Molecular Formula: C19H21Cl2NO2
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride - 477313-09-0](/images/no_structure.jpg)
CAS No. | 477313-09-0 |
---|---|
Molecular Formula | C19H21Cl2NO2 |
Molecular Weight | 366.3 g/mol |
IUPAC Name | 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride |
Standard InChI | InChI=1S/C19H20ClNO2.ClH/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19;/h3-10H,11-13H2,1-2H3;1H |
Standard InChI Key | AJPGLOWFIBOGMH-UHFFFAOYSA-N |
SMILES | CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES | CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl.Cl |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride is a complex organic compound with a molecular formula of C19H21Cl2NO2. It is a hydrochloride salt form of a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is of interest in various fields due to its unique chemical structure and potential biological activities.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include reactions such as alkylation, reduction, and cyclization. Specific conditions like temperature, pressure, and catalysts are optimized to achieve high yields and purity.
Biological Activity
This compound is noted for its biological activity as a non-peptide selective urotensin-II (UT) receptor agonist. Urotensin-II is involved in various physiological processes, including cardiovascular regulation and renal function.
Industrial Production
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. Automated reactors and advanced purification techniques, such as crystallization and chromatography, are used to ensure consistent quality. Safety measures and environmental considerations are crucial in industrial production.
Research and Applications
Research on this compound focuses on its potential applications in pharmacology and medicine, particularly due to its agonist activity. The compound's ability to interact with specific receptors makes it a subject of interest for drug development.
Safety and Handling
Given its chemical nature, handling this compound requires caution. It is essential to follow proper safety protocols to avoid exposure and ensure compliance with legal and ethical standards in research and experimentation.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume